4-(Benzyloxy)cyclohexanone
Overview
Description
4-(Benzyloxy)cyclohexanone is an organic compound with the molecular formula C13H16O2. It is a colorless to light yellow liquid with a distinctive aromatic odor. This compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, but only slightly soluble in water . It is commonly used as an intermediate in organic synthesis and as a precursor for various chemical reactions.
Mechanism of Action
Target of Action
It is known that cyclohexanone derivatives are often used in the synthesis of pharmaceuticals and natural products .
Mode of Action
It is known that cyclohexanone and its derivatives can undergo various chemical reactions, including [3,3]-sigmatropic rearrangement . This rearrangement is a type of pericyclic reaction that results in the reorganization of the molecule’s structure .
Biochemical Pathways
Cyclohexanone and its derivatives are known to be involved in various chemical reactions, including [3,3]-sigmatropic rearrangement . This rearrangement can lead to the formation of new compounds with potential biological activity .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are noted .
Result of Action
It is known that cyclohexanone and its derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)cyclohexanone can be synthesized through the condensation reaction of benzyl bromide with cyclohexanone in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF) at low temperatures . Another method involves the reaction of 4-hydroxycyclohexanone with benzyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: Reduction reactions can convert it to 4-(benzyloxy)cyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-(Benzyloxy)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(Benzyloxy)cyclohexanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxycyclohexanone: Similar in structure but lacks the benzyloxy group.
4-Methoxycyclohexanone: Contains a methoxy group instead of a benzyloxy group.
4-Phenylcyclohexanone: Has a phenyl group instead of a benzyloxy group.
Uniqueness: 4-(Benzyloxy)cyclohexanone is unique due to its benzyloxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
4-(Benzyloxy)cyclohexanone is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by various research findings and data.
Chemical Structure and Properties
This compound is characterized by a cyclohexanone ring substituted with a benzyloxy group. Its molecular formula is , which contributes to its lipophilicity and ability to interact with biological membranes. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity .
Antimicrobial Properties
Research has indicated that this compound derivatives exhibit significant antimicrobial activity. A study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their antimycobacterial effects against Mycobacterium tuberculosis. The most active compounds demonstrated minimum inhibitory concentration (MIC) values as low as 2.7 µM, suggesting potent activity against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Compounds derived from this structure have shown the ability to inhibit nitric oxide (NO) production in activated macrophages, which is a critical mediator in inflammatory responses. For instance, certain derivatives demonstrated IC50 values ranging from 4.2 to 15.2 µM for NO inhibition, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the benzyloxy group and the cyclohexanone moiety in enhancing biological activity. It was found that:
- Hydroxyl and Methoxy Groups : The presence of hydroxyl or methoxy groups on the aromatic rings significantly improved anti-inflammatory activity.
- Electron-Withdrawing Groups : These groups on the A ring were associated with enhanced NO inhibitory effects .
- Bulky Substituents : Bulky groups can affect conformational flexibility and lipophilicity, impacting the overall bioactivity .
Case Studies
- Antimycobacterial Activity : A series of compounds based on this compound were synthesized and tested for their ability to inhibit M. tuberculosis. The study revealed that specific halogenated derivatives exhibited superior activity compared to unsubstituted analogs, showcasing the significance of molecular modifications in enhancing efficacy .
- Anti-inflammatory Mechanism : In vitro studies using RAW 264.7 macrophages demonstrated that certain derivatives could effectively suppress NO production without cytotoxic effects, emphasizing their therapeutic potential in inflammatory diseases .
Research Findings Summary
Activity Type | MIC/IC50 Values | Key Findings |
---|---|---|
Antimycobacterial | 2.7 - 5.8 µM | Potent inhibition against M. tuberculosis |
Anti-inflammatory | 4.2 - 15.2 µM | Significant NO inhibition in macrophages |
Structure-Activity | Varies by substituent | Hydroxyl/methoxy enhance activity; bulky groups affect lipophilicity |
Properties
IUPAC Name |
4-phenylmethoxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGVIYUANJAFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450877 | |
Record name | 4-(Benzyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-06-6 | |
Record name | 4-(Benzyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(BENZYLOXY)CYCLOHEXANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route for 4-(Benzyloxy)cyclohexanone described in the research paper?
A1: The paper "Einige Derivate und Umwandlungsprodukte des Chinits" [] outlines a method for the partial benzylation of quinitol, yielding 4-benzyloxy-cyclohexanol. This compound is then oxidized to produce this compound. This synthetic route is significant because it provides a pathway to obtain a specifically substituted cyclohexanone derivative. [] The presence of the benzyloxy group at the 4-position can be valuable for further chemical modifications and potentially influence the molecule's reactivity and properties.
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